Relevance: This compound, while not directly structurally similar to N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,5-dimethoxybenzamide, highlights the use of prodrug strategies to enhance the bioavailability of compounds containing imidazole rings. This approach could potentially be applied to the target compound to improve its pharmacological properties. The investigation of N-acyl derivatives, as in this case, provides valuable insights into optimizing the delivery and efficacy of compounds with similar core structures [].
Compound Description: Impromidine is a known potent H2 agonist. Researchers aimed to develop compounds with enhanced lipophilicity and potentially improved H2 agonistic activity by substituting the cimetidine moiety in impromidine with structures resembling pheniramine, a H1 antagonist []. This led to the development of compounds that were not only potent H2 agonists but also moderate H1 antagonists.
Relevance: While impromidine itself might not be directly structurally similar to N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,5-dimethoxybenzamide, the modifications explored in this study, focusing on enhancing lipophilicity and combining H2 agonistic and H1 antagonistic properties, could be relevant for modifying the target compound to explore its potential for broader pharmacological applications [].
Compound Description: Arpromidine, a derivative resulting from the modifications of impromidine, emerged as a potent H2 agonist with approximately 100 times the activity of histamine and exhibited H1 antagonistic potency comparable to pheniramine []. The structure-activity relationship study revealed that a three-carbon chain connecting the aromatic rings and the guanidine group, along with a halogen substituent on the phenyl ring, contributed to the enhanced H2 agonistic activity.
Relevance: The structural features of arpromidine, particularly the presence of the 4-fluorophenyl group and the imidazole ring, resemble those found in N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,5-dimethoxybenzamide. The study's findings suggest that incorporating similar structural elements could be explored for modifying the target compound, potentially influencing its interaction with H2 receptors and exploring its potential as an H2 agonist or antagonist [].
Compound Description: BMS-289948 is an orally active γ-secretase inhibitor. It effectively reduces the production of amyloid-beta (Aβ) peptides in the brain, a key target in Alzheimer's disease therapy []. This compound demonstrated favorable pharmacokinetic properties and effectively lowered Aβ levels in both mice and guinea pigs.
Relevance: The presence of the 4-fluorophenyl and imidazole ring systems in BMS-289948 highlights the structural similarities with N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,5-dimethoxybenzamide. Although BMS-289948 targets γ-secretase, its structural resemblance to the target compound suggests that exploring modifications around these shared structural features might provide insights into potential interactions with similar enzymatic pathways or other therapeutic targets [].
Compound Description: BMS-299897 is another orally active γ-secretase inhibitor structurally related to BMS-289948 []. Like BMS-289948, it significantly reduces Aβ peptide concentrations in the brain, making it a potential therapeutic agent for Alzheimer's disease.
Relevance: While BMS-299897 doesn't share the same direct structural features as N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,5-dimethoxybenzamide, it belongs to the same class of γ-secretase inhibitors as BMS-289948, which does bear structural resemblance to the target compound. This link highlights the potential of exploring modifications around the imidazole and fluorophenyl moieties in the target compound to investigate its potential interactions with γ-secretase or similar enzymatic targets [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.